

Application Notes and Protocols: Synthesis of Polyamides Using 1,10-Diaminodecane

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Compound of Interest		
Compound Name:	1,10-Diaminodecane	
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Introduction

1,10-Diaminodecane is a versatile C10 aliphatic diamine that serves as a key building block in the synthesis of high-performance polyamides. These polymers, which include Polyamide 10T (PA10T), Polyamide 1010 (PA1010), and various copolyamides, offer a unique combination of desirable properties. Due to the long hydrocarbon chain of **1,10-diaminodecane**, these polyamides typically exhibit low moisture absorption, excellent dimensional stability, good chemical resistance, and high thermal stability.[1][2][3]

Notably, **1,10-diaminodecane** can be derived from renewable resources like castor oil, positioning these polyamides as sustainable alternatives to petroleum-based plastics.[2][4] The biocompatibility and favorable mechanical properties of long-chain polyamides are also garnering interest for biomedical applications, including medical devices, and drug delivery systems.[1][4][5] For instance, Polyamide 1010, synthesized from **1,10-diaminodecane**, has received FDA approval for food contact applications, indicating a strong safety profile.[6] This document provides detailed protocols for the synthesis of polyamides using **1,10-diaminodecane** and summarizes their key properties and potential applications.

Key Properties of Polyamides Derived from 1,10- Diaminodecane



Methodological & Application

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Polyamides synthesized with **1,10-diaminodecane** exhibit a range of thermal and mechanical properties that can be tailored by the choice of the dicarboxylic acid comonomer.



Polyamid e Type	Monomer s	Melting Temp. (°C)	Degradati on Temp. (°C)	Tensile Strength (MPa)	Elongatio n at Break (%)	Intrinsic Viscosity (dL/g)
PA10T	1,10- Diaminode cane, Terephthali c Acid	~310	~479	~80	~57	0.90 - 1.03
PA10T/101 4 (5%)	1,10- Diaminode cane, Terephthali c Acid, 1,12- Dodecane dicarboxyli c Acid	306	478.76	80.02	57	0.98
PA10T/101 4 (10%)	1,10- Diaminode cane, Terephthali c Acid, 1,12- Dodecane dicarboxyli c Acid	301	476.51	77.12	85	1.03
PA10T/101 4 (20%)	1,10- Diaminode cane, Terephthali c Acid, 1,12- Dodecane dicarboxyli c Acid	295	473.94	72.95	150	0.90



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1,10Diaminode

PA1010 cane, ~202 - - - - - - Sebacic
Acid

Note: The properties listed above are approximate values gathered from various studies and can vary based on the specific synthesis conditions and characterization methods used.[1][3][7] [8]

Experimental Protocols

Three common methods for polyamide synthesis are melt polymerization, solution polymerization, and interfacial polymerization.

Melt Polycondensation

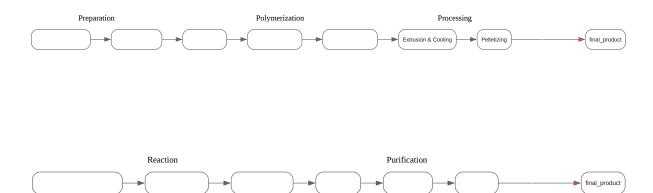
This method involves heating the monomers above their melting points in an inert atmosphere. It is a widely used industrial process for producing high-molecular-weight polyamides.

Protocol for PA10T Synthesis:

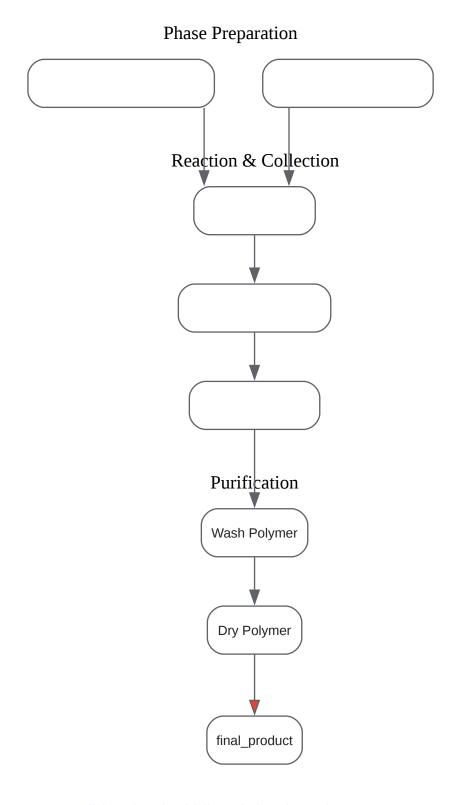
- Salt Preparation: In a reaction vessel, prepare an aqueous solution of equimolar amounts of **1,10-diaminodecane** and terephthalic acid. Stir the solution at 80°C for 1 hour to form the polyamide salt. This step helps to ensure a 1:1 stoichiometric ratio and reduces the loss of the diamine during subsequent heating.[1]
- Pre-polymerization: Transfer the polyamide salt solution to a high-pressure autoclave. Purge
 the autoclave with nitrogen multiple times to remove oxygen. Heat the system to 240°C over
 3 hours while maintaining a pressure of no more than 3 MPa by releasing steam. Hold at
 240°C for 30 minutes.[1]
- Polycondensation: Gradually reduce the pressure to atmospheric pressure over 40 minutes while maintaining the temperature at 240°C to remove water and drive the polymerization reaction forward.



- Extrusion and Cooling: Extrude the molten polymer from the autoclave under nitrogen pressure into a water bath to cool and solidify.
- Pelletizing: Dry the resulting polymer strands and cut them into pellets for further characterization and processing.







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